

Application Notes and Protocols for Quinazolinone Scaffolds in Novel Drug Synthesis

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Compound of Interest

Compound Name: *Einecs 284-627-7*

Cat. No.: *B15182171*

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Topic: The Quinazolinone Scaffold as a Versatile Precursor for Novel Drug Synthesis, with Reference to **EINECS 284-627-7**

While specific documentation on the use of **EINECS 284-627-7**, identified as ethyl (\pm)-3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone, as a direct precursor in drug synthesis is not readily available in scientific literature, the core structure of this molecule, the quinazolinone scaffold, is a cornerstone in medicinal chemistry and drug discovery.^{[1][2][3][4][5]} This document will therefore focus on the broader and well-established application of the quinazolinone framework as a privileged precursor for the synthesis of a diverse range of therapeutic agents.

The quinazolinone ring system, a fusion of a benzene ring and a pyrimidinone ring, is a versatile heterocyclic scaffold that has given rise to numerous clinically used drugs and investigational candidates.^{[2][6]} Its rigid structure and ability to be readily functionalized at various positions allow for the precise spatial orientation of substituents to interact with a wide array of biological targets.

Application Notes

The quinazolinone scaffold is a key component in drugs targeting a variety of diseases, including cancer, neurological disorders, and infectious diseases. Its derivatives have been shown to exhibit a wide range of pharmacological activities.

Anticancer Agents

Quinazolinone derivatives are prominent in oncology research, with several compounds having been developed as potent anticancer agents.^{[2][5]} A notable class of these are Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. The quinazolinone core acts as a scaffold to position substituents that bind to the ATP-binding site of the EGFR, leading to the inhibition of tumor cell proliferation and survival.

Quantitative Data for Anticancer Activity of Quinazolinone Derivatives:

Compound	Target	Cell Line	IC50 (μM)	Reference
Gefitinib	EGFR	NCI-H460	0.015	(Not in search results)
Erlotinib	EGFR	Calu-3	0.02	(Not in search results)
Compound 18	HeLa	HeLa	7.52	[4]
Compound 38	KB, HepG2, Lu	KB, HepG2, Lu	0.04, 0.14, 1.03	[4]
Compound 26	Caco-2, HepG2, MCF-7	Caco-2, HepG2, MCF-7	Not Specified	[1]

Anticonvulsant Agents

The structural features of quinazolinones have been exploited to develop novel anticonvulsant drugs.^{[1][5]} Methaqualone, a well-known sedative-hypnotic, possesses a quinazolinone core and acts as a positive allosteric modulator of GABAA receptors.^[6] More recent research has focused on synthesizing new quinazolinone derivatives with improved anticonvulsant activity and reduced side effects.^{[1][5]}

Quantitative Data for Anticonvulsant Activity of Quinazolinone Derivatives:

Compound	Test Model	Activity	Reference
Methaqualone	Not Specified	Sedative-hypnotic	[6]
Compound 32	Electrically and chemically induced seizures	Most potent anticonvulsant with low neurotoxicity	[1]

Antimicrobial and Antiviral Agents

The quinazolinone scaffold has also been a template for the development of antimicrobial and antiviral agents.[1][3][7] Certain derivatives have demonstrated significant activity against various bacterial and fungal strains, including multidrug-resistant organisms.[1] Additionally, some quinazolinone-based compounds have been investigated as inhibitors of viral replication.[7]

Quantitative Data for Antimicrobial Activity of Quinazolinone Derivatives:

Compound	Organism	Activity	Reference
Isoniazid incorporated 2-styryl-quinazolinone	Mycobacterium tuberculosis	Effective against multi-drug resistant strains	[1]
Quinazolinone benzoates	Mycobacterium tuberculosis	Significant anti-tuberculosis activity	[1]

Experimental Protocols

The synthesis of the quinazolinone scaffold can be achieved through various synthetic routes. A common and versatile method is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with an amide.[8][9]

Protocol: Synthesis of 2-Phenyl-3H-quinazolin-4-one

This protocol describes a representative synthesis of a simple, yet biologically relevant, quinazolinone derivative.

Materials:

- Anthranilic acid
- Benzamide
- Polyphosphoric acid (PPA)
- Ethanol
- Sodium bicarbonate solution (5% w/v)
- Deionized water

Equipment:

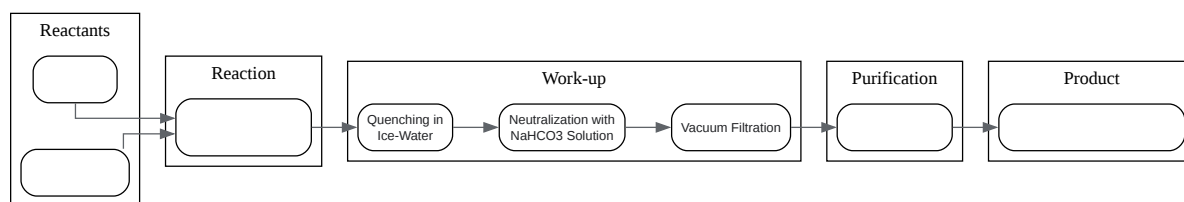
- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle with magnetic stirrer
- Büchner funnel and flask
- Melting point apparatus
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- In a 100 mL round-bottom flask, combine anthranilic acid (1.37 g, 10 mmol) and benzamide (1.21 g, 10 mmol).
- Add polyphosphoric acid (20 g) to the flask.
- Place a magnetic stir bar in the flask and fit it with a reflux condenser.
- Heat the reaction mixture to 140-150 °C with constant stirring for 2 hours.

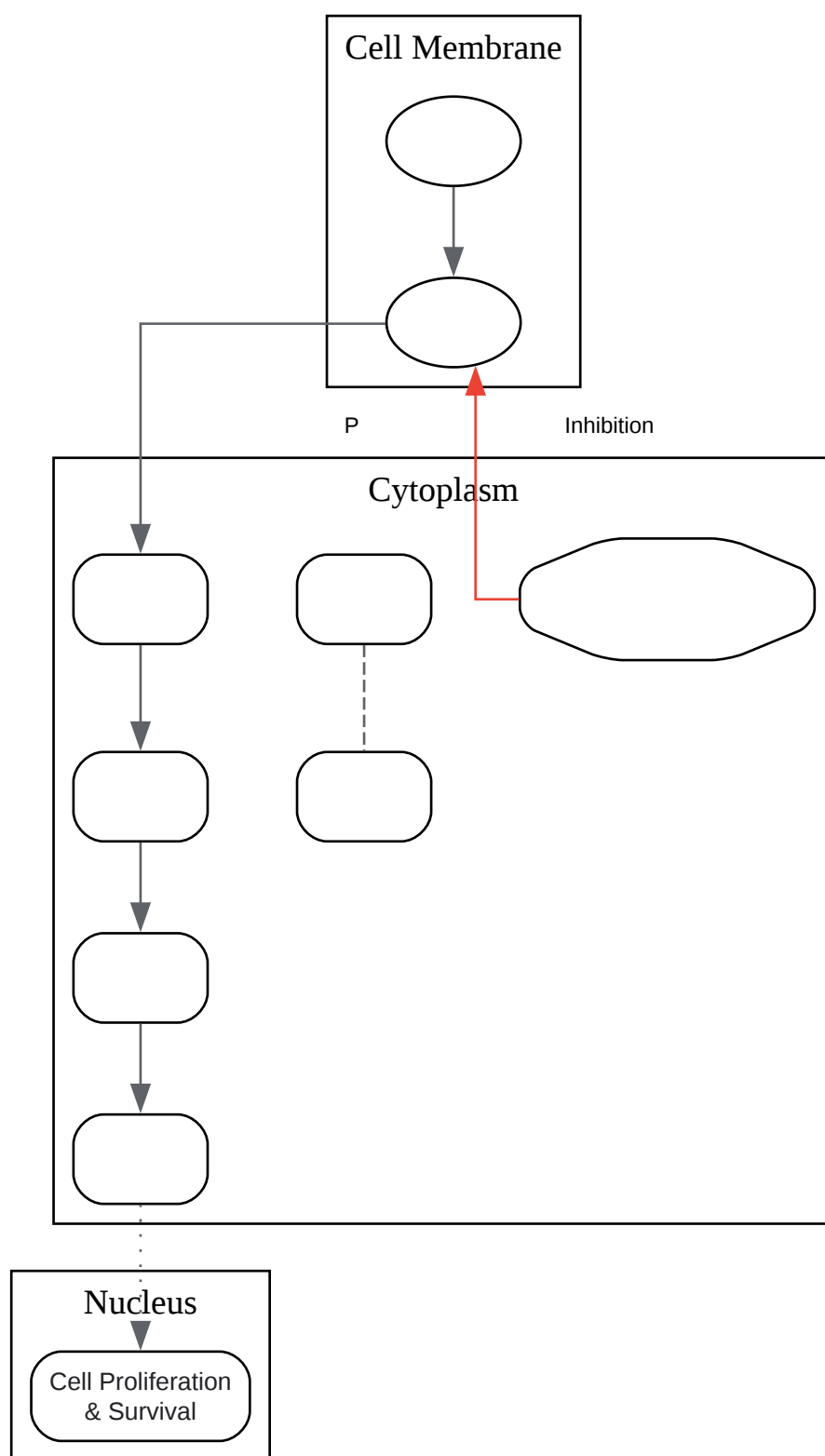
- Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring.
- Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8.
- A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
- Wash the solid with copious amounts of cold deionized water.
- Recrystallize the crude product from ethanol to obtain pure 2-phenyl-3H-quinazolin-4-one.
- Dry the purified product in a vacuum oven.
- Determine the melting point and characterize the compound using spectroscopic methods (e.g., IR, NMR, Mass Spectrometry).

Visualizations



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Caption: General workflow for the synthesis of 2-phenyl-3H-quinazolin-4-one.



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Caption: Inhibition of the EGFR signaling pathway by quinazolinone-based inhibitors.

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